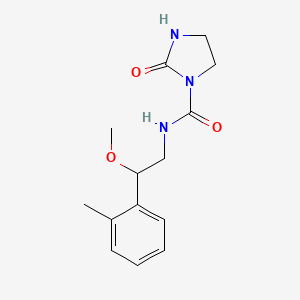

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

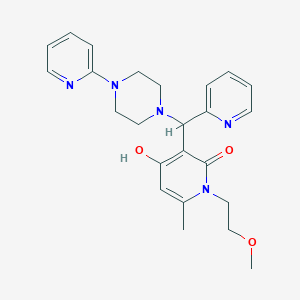

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane, also known as IMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Synthesis and Chemical Interactions

Conformationally Restricted Substrate Analogs : A study demonstrated the synthesis of conformationally restricted substrate analogs, including oxiranes, to explore their interaction with enzymes like 3-isopropylmalate dehydrogenase. These analogs are crucial for understanding enzyme inhibition mechanisms, particularly in the biosynthetic pathway of essential amino acids like L-leucine (Chiba et al., 1997).

Gene Mutations and Micronuclei : Oxiranes, due to their reactivity, have been studied for their potential to induce gene mutations and micronuclei formation in mammalian cells. This research provides insights into the genetic endpoints affected by oxirane compounds (Schweikl et al., 2004).

Inhibition of Matrix Metalloproteinase 2 : The inhibition mechanism of matrix metalloproteinase 2 (MMP2) by oxirane analogues has been computationally investigated, highlighting the potential therapeutic applications of oxirane compounds in modulating enzymatic activity (Tao et al., 2009).

Material Science and Engineering

- Metal Complex Synthesis : Research into N2O2 donor ligands led to the synthesis of metal complexes with various ions, utilizing 2-((5-isopropyl-2-methylphenoxy)methyl)oxirane. These complexes were evaluated for their DNA cleavage efficiency, suggesting applications in biochemistry and materials science (Sancheti et al., 2012).

Environmental and Analytical Chemistry

Secondary Organic Particle Phase Compounds : The formation of secondary organic particle phase compounds from isoprene gas-phase oxidation products was studied, with oxiranes playing a crucial role in the atmospheric chemistry and implications for environmental science (Böge et al., 2006).

Aromatic Epoxy Resins as Anticorrosive Materials : Macromolecular aromatic epoxy resins, derived from 4,4′-isopropylidenediphenol oxirane, have been synthesized and evaluated for their anticorrosive properties. Computational modeling reinforced the experimental findings, demonstrating their efficacy as anticorrosive materials for carbon steel in acidic environments (Dagdag et al., 2020).

特性

IUPAC Name |

2-[(3-methyl-4-propan-2-ylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)13-5-4-11(6-10(13)3)14-7-12-8-15-12/h4-6,9,12H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMLAKSCDVFAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674141.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2674142.png)